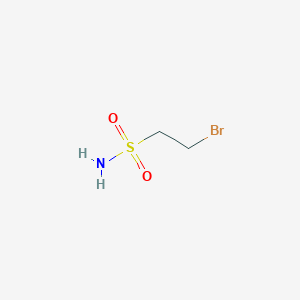

2-Bromoethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-bromoethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDCDABNXQYBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Bromoethane-1-sulfonamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethane-1-sulfonamide is a halogenated alkylsulfonamide that holds potential interest for researchers in medicinal chemistry and drug development. Its structure combines a reactive bromoethyl group with a sulfonamide moiety, a well-established pharmacophore in a wide range of therapeutic agents. This document provides a comprehensive overview of the available physical, chemical, and biological properties of this compound, including a plausible synthetic route and a general mechanistic pathway for the sulfonamide class of compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. For comparison, properties of the related precursor, 2-bromoethanesulfonic acid, are also provided.

| Property | This compound | 2-Bromoethanesulfonic acid |

| CAS Number | 51995-43-8 | 26978-65-4 |

| Molecular Formula | C2H6BrNO2S[1] | C2H5BrO3S |

| Molecular Weight | 188.05 g/mol | 189.03 g/mol |

| Melting Point | Data not available | 42-44 °C |

| Boiling Point | Data not available | 192-195 °C |

| Solubility | Data not available | Data not available |

| IUPAC Name | 2-bromoethanesulfonamide | 2-bromoethanesulfonic acid |

Synthesis

A standard and logical approach to the synthesis of this compound involves the reaction of 2-bromoethanesulfonyl chloride with ammonia. This is a classic nucleophilic substitution reaction at the sulfonyl group.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromoethanesulfonyl chloride

-

Concentrated aqueous ammonia

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-bromoethanesulfonyl chloride in anhydrous diethyl ether and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric excess of concentrated aqueous ammonia to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product may be further purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time may require optimization for best results.

Spectroscopic Analysis

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the two methylene groups of the bromoethyl moiety. The protons closer to the bromine atom would likely appear as a triplet at a higher chemical shift (downfield) compared to the triplet for the protons adjacent to the sulfonyl group. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum should exhibit two distinct signals for the two carbon atoms of the ethyl chain. The carbon atom bonded to the bromine will be shifted further downfield.

-

IR Spectroscopy: The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3350-3150 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[2] A C-Br stretching vibration would also be present at a lower wavenumber.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio would be observed.[3] Fragmentation patterns would likely involve the loss of SO₂, NH₂, and the bromine atom.[1]

Biological Activity and Mechanism of Action

Specific biological studies on this compound are not widely reported in the scientific literature. However, the sulfonamide functional group is a cornerstone of a major class of antibacterial drugs.

The general mechanism of action for antibacterial sulfonamides involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[4] It is plausible that this compound could exhibit similar antibacterial properties.

Furthermore, sulfonamide derivatives have been investigated for a wide array of other biological activities, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and anticancer agents.[4][5][6] The presence of the reactive bromoethyl group in this compound could also allow it to act as a covalent inhibitor or a probe for target identification studies.

Signaling Pathway and Experimental Workflow Visualization

As no specific signaling pathway for this compound has been documented, a generalized diagram illustrating the mechanism of action of antibacterial sulfonamides is provided below. Additionally, a typical experimental workflow for the synthesis and characterization of this compound is visualized.

References

- 1. PubChemLite - this compound (C2H6BrNO2S) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to 2-Bromoethane-1-sulfonamide

CAS Number: 51995-43-8

Structure:

Molecular Formula: C₂H₆BrNO₂S

Molecular Weight: 188.05 g/mol

IUPAC Name: 2-bromoethane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated alkyl sulfonamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established knowledge of the broader class of sulfonamides to infer potential properties, synthesis routes, and biological activities. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the chemical nature and potential applications of this and structurally related compounds. All data not specifically attributed to this compound should be considered representative of the sulfonamide class.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, the following table summarizes its known properties and provides predicted values based on its structure.

| Property | Value | Source |

| CAS Number | 51995-43-8 | Sigma-Aldrich |

| Molecular Formula | C₂H₆BrNO₂S | - |

| Molecular Weight | 188.05 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

| InChI Key | LHDCDABNXQYBJW-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of Alkyl Sulfonamides:

A solution of the corresponding alkyl sulfonyl chloride in an inert solvent (e.g., diethyl ether, tetrahydrofuran) is cooled in an ice bath. To this, a solution of ammonia or a primary/secondary amine in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting ammonium salt byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or chromatography.

Logical Workflow for Sulfonamide Synthesis

Caption: A generalized workflow for the synthesis of alkyl sulfonamides.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically characterized. However, the sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, most notably antibacterial drugs.

Sulfonamides typically exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication. It is plausible that this compound, if biologically active, could operate through a similar mechanism.

The presence of a bromoethyl group introduces a potential alkylating agent, which could confer additional or different biological activities, such as enzyme inhibition through covalent modification or potential cytotoxic effects. However, without experimental data, this remains speculative.

Hypothesized Signaling Pathway Inhibition by Sulfonamides

Caption: The canonical mechanism of action for antibacterial sulfonamides.

Conclusion

This compound is a halogenated alkyl sulfonamide whose specific properties and biological activities are not extensively documented. Based on the well-established chemistry and pharmacology of the sulfonamide class, it can be hypothesized to be a potential antibacterial agent, likely acting through the inhibition of folic acid synthesis. The bromoethyl moiety may introduce additional reactivity and biological effects. Further experimental investigation is required to fully characterize this compound and elucidate its potential applications in research and drug development. This guide provides a foundational understanding based on analogous structures and general principles of sulfonamide chemistry.

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Bromoethane-1-sulfonamide, a valuable reagent and building block in synthetic and medicinal chemistry. This document details established synthetic protocols, purification methodologies, and relevant quantitative data to support research and development activities.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the formation of its corresponding sodium salt, sodium 2-bromoethanesulfonate. This intermediate is subsequently converted to the sulfonyl chloride, which is then reacted with ammonia to yield the final sulfonamide product.

Step 1: Synthesis of Sodium 2-bromoethanesulfonate

The foundational step in this synthesis is the reaction of ethylene dibromide with sodium sulfite in an aqueous ethanol solution.

Experimental Protocol:

A detailed and reliable procedure for this synthesis is provided by Organic Syntheses. In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water are combined. The mixture is heated to boiling with stirring. A solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water is then added dropwise over approximately two hours. The reaction mixture is refluxed for an additional two hours after the addition is complete. Following reflux, the ethanol and unreacted ethylene dibromide are removed by distillation. The remaining aqueous solution is evaporated to dryness. The desired sodium 2-bromoethanesulfonate is extracted from the solid residue with 2 liters of boiling 95% alcohol. Upon cooling, the product crystallizes and is collected by filtration. A second extraction of the residue with the mother liquor can be performed to increase the yield.[1]

| Parameter | Value | Reference |

| Starting Materials | Ethylene dibromide, Sodium sulfite | [1] |

| Solvent | 95% Ethanol/Water | [1] |

| Reaction Temperature | Boiling point of the solvent mixture | [1] |

| Reaction Time | ~4 hours | [1] |

| Yield | 78-90% | [1] |

Step 2: Synthesis of this compound

This step involves the conversion of sodium 2-bromoethanesulfonate to 2-bromoethanesulfonyl chloride, followed by amination.

Experimental Protocol:

-

Formation of this compound: The crude or purified 2-bromoethanesulfonyl chloride is then reacted with an excess of aqueous or gaseous ammonia. This reaction is typically exothermic and should be performed with cooling. The sulfonamide product precipitates from the reaction mixture and can be isolated by filtration.

A general procedure for the synthesis of sulfonamides from sulfonyl chlorides involves dissolving the sulfonyl chloride in a suitable solvent (e.g., diethyl ether, dichloromethane, or acetone) and adding an excess of concentrated aqueous ammonia with vigorous stirring at 0-10°C. The reaction is usually rapid, and the sulfonamide product can be isolated by filtration and washing with water.

| Parameter | Value | Reference |

| Starting Materials | Sodium 2-bromoethanesulfonate, Chlorinating agent (e.g., PCl₅), Ammonia | General Knowledge |

| Intermediate | 2-Bromoethanesulfonyl chloride | General Knowledge |

| Reaction Conditions | Chlorination followed by ammonolysis | General Knowledge |

| Yield | Not specifically reported, but generally moderate to high for sulfonamide formation from sulfonyl chlorides. | General Knowledge |

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for the purification of sulfonamides.

Experimental Protocol for Recrystallization:

The choice of solvent is critical for successful recrystallization. For sulfonamides, which possess both polar (sulfonamide group) and non-polar (alkyl chain) characteristics, a single solvent or a binary solvent system may be employed.

-

Single Solvent Recrystallization: A solvent in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and water, or mixtures thereof.[2] The crude this compound is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Two-Solvent Recrystallization: In this method, the crude product is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the product is insoluble, is then added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly to form crystals. Common solvent pairs for recrystallization include ethanol/water, acetone/water, and dichloromethane/hexane.

| Purification Method | Solvent System | General Applicability |

| Recrystallization | Ethanol/Water | High |

| Recrystallization | Isopropanol/Water | High |

| Recrystallization | Acetone/Water | Moderate |

| Column Chromatography | Silica gel with Ethyl Acetate/Hexane gradient | High, for removal of closely related impurities |

Visualization of Experimental Workflow and Biological Context

Synthetic Workflow

The overall synthetic procedure for this compound can be visualized as a two-step process.

Caption: Synthetic pathway for this compound.

Biological Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides are a well-known class of antibiotics that act by inhibiting the bacterial synthesis of folic acid, an essential nutrient. They are competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in this pathway. While this compound is not a classical antibiotic, its sulfonamide functional group suggests potential for similar inhibitory activities against specific enzymes. The general mechanism of action for sulfonamide antibiotics is depicted below.

Caption: General mechanism of sulfonamide inhibition of bacterial folic acid synthesis.

References

- 1. Characterization of 2-Bromoethanesulfonate as a Selective Inhibitor of the Coenzyme M-Dependent Pathway and Enzymes of Bacterial Aliphatic Epoxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromoethane-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2-Bromoethane-1-sulfonamide. Due to the limited availability of public domain spectral data for this specific compound, this document presents an illustrative spectroscopic profile based on the analysis of structurally related molecules, including various sulfonamides and bromoalkanes. The guide furnishes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational methodology for researchers aiming to characterize this and similar molecules. All quantitative data is presented in structured tables for clarity and comparative ease. Additionally, logical workflows for spectroscopic analysis are visualized using Graphviz diagrams.

Introduction

This compound is a halogenated sulfonamide, a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The structural characterization of such novel compounds is fundamental to understanding their chemical properties and potential therapeutic applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and purity of synthesized compounds.[1] This guide serves as a practical resource for the spectral analysis of this compound.

Illustrative Spectral Data

The following tables summarize the predicted spectral data for this compound. This data is synthesized from characteristic values of analogous compounds and should be considered illustrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Triplet | 2H | CH₂-Br |

| ~3.3 - 3.5 | Triplet | 2H | CH₂-SO₂ |

| ~7.2 | Broad Singlet | 2H | SO₂NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | CH₂-SO₂ |

| ~30 - 35 | CH₂-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (sulfonamide) |

| 1350 - 1300 | Strong | S=O asymmetric stretch |

| 1160 - 1130 | Strong | S=O symmetric stretch |

| 950 - 900 | Medium | S-N stretch |

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | 100/98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 108 | Moderate | [M - Br]⁺ |

| 94 | Moderate | [CH₂SO₂NH₂]⁺ |

| 80 | Low | [SO₂NH₂]⁺ |

| 79/81 | High | [Br]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.

-

Liquid Sample: Place a drop of the liquid between two salt plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: General workflow from synthesis to structural confirmation.

Caption: Detailed workflow for NMR analysis.

References

Unraveling the Enigmatic Profile of 2-Bromoethane-1-sulfonamide: A Technical Guide Based on the Sulfonamide Class

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current scientific understanding of "2-Bromoethane-1-sulfonamide." A thorough investigation of publicly available scientific literature and chemical databases reveals a significant gap in knowledge regarding the specific biological activities and mechanism of action of this particular compound. While its chemical structure is defined (CAS Number: 51995-43-8), dedicated research on its pharmacological properties is not presently available.

Therefore, this document provides an in-depth overview of the well-established mechanism of action of the broader sulfonamide class of compounds, to which this compound belongs. Furthermore, we will explore a hypothetical mechanism of action for this compound based on its constituent chemical moieties. This guide is intended to serve as a foundational resource for researchers interested in investigating the potential therapeutic applications of this and related compounds.

The General Mechanism of Action of Sulfonamides

Sulfonamide-containing drugs are a cornerstone of antimicrobial therapy. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, sulfonamides act as competitive inhibitors, preventing the synthesis of dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines and pyrimidines. The depletion of these precursors inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.

Beyond their antibacterial properties, the sulfonamide functional group is a key pharmacophore in a diverse range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.[1] This versatility highlights the potential for sulfonamide-containing compounds to interact with various biological targets.

Hypothetical Mechanism of Action of this compound

Based on its chemical structure, this compound possesses two key features that may contribute to its biological activity: the sulfonamide group and the bromoethane moiety.

-

Sulfonamide Moiety: It is plausible that this compound could exhibit antibacterial activity through the canonical sulfonamide mechanism of inhibiting DHPS. However, without experimental validation, its affinity for the enzyme and its efficacy as an antibacterial agent remain unknown.

-

Bromoethane Moiety: The presence of a bromine atom on the ethane group introduces the potential for alkylating activity. Bromoalkanes are known to be reactive electrophiles that can form covalent bonds with nucleophilic groups found in biological macromolecules, such as the thiol groups of cysteine residues in proteins and the nitrogen atoms of DNA bases. This alkylating potential could lead to a variety of cellular effects, including enzyme inactivation and DNA damage.

Therefore, a hypothetical mechanism of action for this compound could involve a dual-action or a completely novel mechanism:

-

Dual-Action Antibacterial: The compound could act as a competitive inhibitor of DHPS via its sulfonamide group, while the bromoethane moiety could alkylate and irreversibly inactivate the enzyme or other essential bacterial proteins.

-

Alternative Targeting: The compound's primary mechanism might not involve DHPS at all. Instead, its biological effects could be dominated by the alkylating properties of the bromoethane group, leading to non-specific or targeted covalent modification of various cellular components.

Quantitative Data for the Sulfonamide Class

While no quantitative data exists for this compound, the following table summarizes typical binding affinities for various sulfonamide drugs to their targets. This data is provided for comparative purposes to illustrate the range of potencies observed within this drug class.

| Compound | Target | Assay Type | Value | Unit |

| Sulfamethoxazole | Dihydropteroate synthase | Enzyme Inhibition (Ki) | 1.5 | µM |

| Sulfadiazine | Dihydropteroate synthase | Enzyme Inhibition (Ki) | 0.8 | µM |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition (IC50) | 0.04 | µM |

| Acetazolamide | Carbonic Anhydrase II | Enzyme Inhibition (Ki) | 0.012 | µM |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the published literature. However, a general protocol for the synthesis of sulfonamides is presented below.

General Synthesis of Sulfonamides

A common method for the synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. For N-substituted sulfonamides, a primary or secondary amine is used instead of ammonia.

Materials:

-

Ethanesulfonyl chloride

-

Ammonia (aqueous solution)

-

Anhydrous diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethanesulfonyl chloride in anhydrous diethyl ether in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

-

The product can be further purified by recrystallization or column chromatography.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the general mechanism of action of sulfonamides and a hypothetical experimental workflow for screening the biological activity of a novel sulfonamide compound like this compound.

Caption: General mechanism of action of sulfonamide antibiotics.

Caption: Hypothetical workflow for novel sulfonamide drug discovery.

Conclusion and Future Directions

Key research questions to be addressed include:

-

Does this compound exhibit antibacterial activity? If so, is it through the inhibition of DHPS?

-

What is the role of the bromoethane group in its potential biological activity? Does it act as an alkylating agent?

-

What are the specific molecular targets of this compound?

-

What is the toxicity profile of this compound?

Systematic investigation through the synthesis, purification, and biological screening of this compound is necessary to elucidate its mechanism of action and potential as a therapeutic agent. This technical guide provides a foundational framework for initiating such research endeavors.

References

2-Bromoethane-1-sulfonamide: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sulfonamides

The sulfonamide functional group, -S(=O)₂NH₂, is a key pharmacophore present in a wide array of therapeutic agents.[1][4] Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and were instrumental in revolutionizing the treatment of bacterial infections.[3] Beyond their antibacterial properties, sulfonamide derivatives have been developed to treat a variety of conditions, including diuretic, anticonvulsant, anti-inflammatory, and antiviral applications.[1][3][4] The biological activity of sulfonamides is highly dependent on the nature of the substituents attached to the sulfonamide nitrogen and the aromatic ring.

Potential Biological Activities of 2-Bromoethane-1-sulfonamide

Given the lack of specific experimental data for this compound, its potential biological activities are inferred from the known activities of the sulfonamide class of compounds.

Antimicrobial Activity

The most well-documented activity of sulfonamides is their antibacterial effect.[1][][3][5] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[][6][7] Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[][6][7] It is plausible that this compound could exhibit similar antibacterial properties.

Other Potential Therapeutic Areas

The versatility of the sulfonamide scaffold has led to its incorporation into drugs with diverse therapeutic applications:

-

Diuretics: Certain sulfonamides, like hydrochlorothiazide, function as diuretics by inhibiting carbonic anhydrase in the kidneys.[3]

-

Anticonvulsants: Some sulfonamide derivatives are used in the management of epilepsy.

-

Anti-inflammatory Agents: The COX-2 inhibitor celecoxib, used to treat arthritis, contains a sulfonamide moiety.[3]

-

Antiviral Agents: Certain sulfonamides have been investigated for their antiviral properties, including against HIV.[4]

Mechanism of Action: Folic Acid Synthesis Inhibition

The primary mechanism by which sulfonamides exert their antibacterial effect is through the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the bacterial folic acid synthesis pathway. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the production of folic acid. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[7]

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general approach to the synthesis of sulfonamides can be outlined. Typically, sulfonamides are prepared from sulfonyl chlorides.

General Synthesis Workflow

The synthesis of a simple alkyl sulfonamide like this compound would likely involve the reaction of the corresponding sulfonyl chloride with ammonia.

Hypothetical Experimental Protocol for Antibacterial Screening

To evaluate the potential antibacterial activity of this compound, a standard broth microdilution assay could be employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum Preparation: Prepare a bacterial inoculum suspension and standardize it to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data

As there is no specific published data on the biological activity of this compound, a table of quantitative data cannot be provided. Should this compound be synthesized and tested, key metrics to report would include:

| Target/Assay | Metric | Value | Reference |

| S. aureus (antibacterial) | MIC (µg/mL) | TBD | - |

| E. coli (antibacterial) | MIC (µg/mL) | TBD | - |

| Carbonic Anhydrase II (inhibition) | IC₅₀ (µM) | TBD | - |

| COX-2 (inhibition) | IC₅₀ (µM) | TBD | - |

TBD: To Be Determined

Conclusion

While this compound remains an uncharacterized compound in terms of its biological activity, its chemical structure as a sulfonamide provides a strong rationale for investigating its potential as a therapeutic agent. Based on the extensive history and broad applicability of the sulfonamide class, the most probable activity would be antibacterial, acting through the inhibition of folic acid synthesis. Further research, beginning with its chemical synthesis and followed by systematic biological screening, is necessary to elucidate the specific pharmacological profile of this molecule. The experimental frameworks provided in this guide offer a starting point for such an investigation.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

2-Bromoethane-1-sulfonamide: A Versatile Building Block in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethane-1-sulfonamide is a bifunctional molecule that serves as a valuable synthetic building block in organic chemistry, particularly in the construction of diverse molecular scaffolds for pharmaceutical and materials science applications. Its structure, featuring both a reactive bromo group and a sulfonamide moiety, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of a wide range of compounds, including taurinamide analogs, vinyl sulfonamides, and various heterocyclic systems. This guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from its precursor, 2-bromoethanesulfonyl chloride, and related sulfonamide compounds. The table below summarizes key computed and expected properties.

| Property | Value | Source |

| Molecular Formula | C₂H₆BrNO₂S | Computed |

| Molecular Weight | 188.05 g/mol | Computed[1] |

| CAS Number | 63132-87-6 (unconfirmed) | Inferred |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

Note: The CAS number 63132-87-6 is associated with this structure in some databases but lacks extensive public documentation. Researchers should verify the identity of any obtained material through analytical methods.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of its precursor, 2-bromoethanesulfonyl chloride, with ammonia. 2-Bromoethanesulfonyl chloride (CAS 54429-56-0) is a more readily available starting material.[2][3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromoethanesulfonyl chloride

-

Aqueous ammonia (e.g., 28-30% solution)

-

Dichloromethane (or other suitable organic solvent)

-

Ice bath

-

Standard laboratory glassware and workup equipment

Procedure:

-

Dissolve 2-bromoethanesulfonyl chloride in a suitable organic solvent, such as dichloromethane, in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

This is a general procedure based on the known reactivity of sulfonyl chlorides with ammonia.[5] Optimization of reaction conditions may be necessary.

Caption: Synthesis of this compound.

Applications as a Synthetic Building Block

This compound's utility stems from its two reactive sites: the electrophilic carbon attached to the bromine and the nucleophilic sulfonamide nitrogen (after deprotonation).

Synthesis of N-Substituted Taurinamide Derivatives

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted taurinamide derivatives. These compounds are analogs of taurine, a biogenically important amino acid, and are of interest in medicinal chemistry.[6][7]

Experimental Protocol: N-Alkylation with a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of this compound in the chosen solvent, add the primary amine and the base.

-

Heat the reaction mixture to a temperature appropriate for the specific amine and solvent (e.g., 60-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Caption: Synthesis of N-substituted taurinamides.

Precursor to Vinyl Sulfonamides

This compound can be dehydrobrominated to yield vinyl sulfonamide. Vinyl sulfonamides are valuable Michael acceptors and have been utilized as covalent inhibitors in drug discovery.[8]

Experimental Protocol: Dehydrobromination to Vinyl Sulfonamide

Materials:

-

This compound

-

A non-nucleophilic base (e.g., DBU, triethylamine)

-

An inert solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve this compound in the chosen inert solvent.

-

Add the non-nucleophilic base to the solution at room temperature.

-

Stir the reaction mixture and monitor by TLC for the disappearance of the starting material.

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting vinyl sulfonamide may be used directly or purified by chromatography, keeping in mind its potential for polymerization.[8]

Caption: Formation of vinyl sulfonamide.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. For instance, intramolecular cyclization of N-substituted derivatives can lead to the formation of sultams (cyclic sulfonamides).

Potential Applications in Drug Development

Sulfonamide-containing molecules constitute a significant class of therapeutic agents with a broad range of biological activities. The derivatives of this compound are of interest in drug discovery for several reasons:

-

Taurinamide Analogs: As analogs of taurine, these compounds may exhibit interesting pharmacological properties.

-

Covalent Inhibitors: The vinyl sulfonamide moiety can act as a Michael acceptor, enabling the formation of covalent bonds with biological targets, a strategy employed in the design of irreversible inhibitors.[8]

-

Scaffolding for Diverse Libraries: The reactivity of this compound allows for its incorporation into diverse molecular scaffolds, facilitating the generation of compound libraries for high-throughput screening.

While direct involvement in specific signaling pathways is not yet extensively documented for derivatives of this compound, the broader class of sulfonamides is known to interact with a variety of biological targets.

Conclusion

This compound is a promising and versatile synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its ability to undergo both nucleophilic substitution at the bromine-bearing carbon and reactions at the sulfonamide nitrogen opens up a wide array of synthetic possibilities for the creation of complex and biologically relevant molecules. The detailed protocols and data provided in this guide aim to facilitate its use in the research and development of new chemical entities. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

- 1. N-bromoethanesulfonamide | C2H6BrNO2S | CID 154253439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromoethanesulfonyl Chloride CAS#: 54429-56-0 [m.chemicalbook.com]

- 4. 2-Bromoethanesulfonyl Chloride | 54429-56-0 [chemicalbook.com]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromoethane-1-sulfonamide: A Versatile Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethane-1-sulfonamide is a bifunctional molecule that, while not a therapeutic agent in itself, holds significant potential as a versatile intermediate and building block in the synthesis of medicinally relevant compounds. Its value lies in the reactivity of the bromo group, which allows for facile nucleophilic substitution, and the sulfonamide moiety, a well-established pharmacophore. This technical guide explores the synthesis, reactivity, and potential applications of this compound in medicinal chemistry, with a focus on its role as a precursor to vinyl sulfonamides, taurinamide derivatives, and various heterocyclic scaffolds. Detailed experimental protocols for key transformations are provided, alongside a discussion of the therapeutic relevance of the resulting molecular classes.

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents.[1][2][3] The strategic introduction of this moiety into novel molecular scaffolds is a continual focus of drug discovery efforts. This compound presents itself as a valuable, yet under-explored, reagent in this endeavor. Its structure combines a reactive alkyl bromide with a primary sulfonamide, offering multiple avenues for chemical elaboration. This guide will provide a comprehensive overview of the potential of this compound as a key intermediate for the synthesis of promising drug candidates.

Synthesis of this compound

The primary route to this compound involves the reaction of its corresponding sulfonyl chloride with ammonia. 2-Bromoethanesulfonyl chloride is commercially available, making this a straightforward synthetic step.

Experimental Protocol: Synthesis of this compound from 2-Bromoethanesulfonyl Chloride

Materials:

-

2-Bromoethanesulfonyl chloride

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

Procedure:

-

Dissolve 2-bromoethanesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C with stirring.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry

The synthetic utility of this compound in medicinal chemistry can be categorized into three main areas: its conversion to vinyl sulfonamides, its use as a precursor for taurinamide derivatives, and its role in the synthesis of heterocyclic systems.

Precursor to Vinyl Sulfonamides: Covalent Inhibitors

Vinyl sulfonamides are recognized as important Michael acceptors in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins.[1][4] This irreversible binding can lead to potent and prolonged pharmacological effects. This compound can be readily converted to vinyl sulfonamide by base-induced elimination of hydrogen bromide.

Materials:

-

This compound

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add triethylamine (1.1-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting vinyl sulfonamide by column chromatography.

The reactivity of the resulting vinyl sulfonamide can be tuned by N-substitution of the sulfonamide prior to the elimination step.

References

- 1. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]

- 2. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]

- 3. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Strategic Application of 2-Bromoethane-1-sulfonamide Scaffolds in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This technical guide explores the potential utility of the "2-bromoethane-1-sulfonamide" core structure as a valuable fragment for FBDD campaigns. While direct literature on this specific fragment is sparse, its constituent functional groups—a sulfonamide and a bromo-alkyl chain—represent key features widely exploited in fragment screening. This document will provide an in-depth analysis of the strategic considerations for employing such fragments, including the role of the sulfonamide as a versatile scaffold and the bromo moiety as both a vector for crystallographic phasing and a potential electrophilic warhead for covalent inhibition. Detailed experimental protocols for fragment screening and validation are provided, alongside a discussion of structure-activity relationship (SAR) development through fragment evolution.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a hit-identification strategy that begins with the screening of low molecular weight compounds (typically < 300 Da), known as fragments, against a biological target.[1] These fragments, due to their smaller size and lower complexity, can explore chemical space more efficiently than larger molecules and often exhibit higher hit rates.[2] The initial hits are usually weak binders, with affinities in the millimolar to micromolar range.[3] The primary advantage of FBDD lies in the iterative, structure-guided optimization of these initial fragment hits into more potent, lead-like molecules through processes of fragment growing, linking, or merging.

A successful FBDD campaign relies on a well-designed fragment library and sensitive biophysical techniques to detect the weak binding events. The "Rule of Three" is a common guideline for selecting fragments, suggesting a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[4]

The "this compound" Scaffold: A Privileged Fragment

The this compound scaffold, while not extensively documented as a standalone fragment, embodies key characteristics that make it an intriguing starting point for FBDD. It combines a sulfonamide group, a well-established pharmacophore, with a reactive bromo-ethyl moiety.

The Sulfonamide Moiety: A Versatile Anchor

The sulfonamide functional group is a common feature in a multitude of approved drugs, demonstrating its broad utility in establishing key interactions with biological targets.[5][6] In the context of FBDD, the sulfonamide group can:

-

Act as a Hydrogen Bond Donor and Acceptor: The NH and SO2 groups can form crucial hydrogen bonds with protein residues, providing a strong anchoring point for the fragment.

-

Provide a Vector for Growth: The sulfonamide nitrogen and the alkyl backbone offer synthetically tractable points for chemical elaboration, allowing for the systematic exploration of the surrounding binding pocket.[7]

-

Exhibit Favorable Physicochemical Properties: Sulfonamides can improve the solubility and metabolic stability of a compound.[8]

The Bromo-Alkyl Moiety: A Dual-Purpose Tool

The presence of a bromine atom on the ethyl chain offers two distinct strategic advantages in an FBDD campaign:

-

A Tool for X-ray Crystallography: Bromine is an anomalously scattering atom, which can be invaluable in determining the crystal structure of a protein-fragment complex.[9] The anomalous signal from the bromine atom can aid in phase determination, making it easier to locate the bound fragment in the electron density map, especially for low-occupancy binding events.[4][9]

-

An Electrophilic Warhead for Covalent Inhibition: The bromo-ethyl group can act as a mild electrophile, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, lysine) in the protein's binding site.[10][11] This can lead to the development of targeted covalent inhibitors, which often exhibit high potency and prolonged duration of action.[12][13]

Data Presentation: Properties of an Ideal Fragment Library

A well-curated fragment library is the cornerstone of any FBDD project. The following table summarizes the key physicochemical properties of ideal fragments based on the "Rule of Three" and other established guidelines.

| Property | Recommended Value | Rationale |

| Molecular Weight (MW) | ≤ 300 Da | To ensure efficient sampling of chemical space and provide room for subsequent optimization. |

| cLogP | ≤ 3 | To maintain adequate aqueous solubility for biophysical screening assays. |

| Hydrogen Bond Donors | ≤ 3 | To avoid excessive desolvation penalties upon binding. |

| Hydrogen Bond Acceptors | ≤ 3 | To avoid excessive desolvation penalties upon binding. |

| Rotatable Bonds | ≤ 3 | To limit conformational entropy loss upon binding. |

| Topological Polar Surface Area (TPSA) | ≤ 120 Ų | To ensure good cell permeability in later stages of optimization. |

| Purity | > 95% | To avoid false positives and ensure reproducibility of results. |

| Solubility | > 1 mM in assay buffer | To enable high-concentration screening required for detecting weak binders. |

Experimental Protocols for Fragment Screening

The detection of weak fragment binding necessitates the use of sensitive biophysical techniques. A cascaded approach, employing a primary screen followed by orthogonal validation methods, is highly recommended to minimize false positives and negatives.

Primary Screening: High-Throughput Techniques

The initial screen of the fragment library aims to identify a larger pool of potential hits.

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. It is a rapid and cost-effective method for primary screening.[3][14]

-

Methodology:

-

A fluorescent dye that binds to unfolded protein is added to a solution of the target protein.

-

The protein solution is aliquoted into a 96- or 384-well plate, with each well containing a different fragment from the library.

-

The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

-

A positive hit is identified by an increase in the Tm of the protein in the presence of the fragment.

-

-

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein.[14]

-

Methodology:

-

The target protein is immobilized on a sensor chip.

-

A solution containing the fragment is flowed over the chip surface.

-

Binding is detected as a change in the resonance angle, which is proportional to the mass of the bound fragment.

-

SPR can provide information on binding affinity (KD) and kinetics (kon and koff).

-

-

Secondary Screening and Hit Validation: Orthogonal Methods

Fragments identified in the primary screen should be validated using one or more orthogonal techniques to confirm binding and gain further structural and energetic insights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for fragment screening as it can reliably detect weak binding events and provide information about the binding site on the protein.[15][16]

-

Protein-Observed NMR: This method monitors changes in the chemical shifts of the protein's NMR signals upon addition of a fragment.[17] It requires an isotopically labeled (¹⁵N or ¹³C) protein.

-

Methodology: A 2D ¹H-¹⁵N HSQC spectrum of the labeled protein is acquired in the absence and presence of the fragment. Chemical shift perturbations (CSPs) of specific residues indicate the binding site of the fragment.

-

-

Ligand-Observed NMR: These methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), detect the binding of fragments to unlabeled protein.[16]

-

Methodology (STD-NMR): The protein is selectively saturated with radiofrequency pulses. If a fragment binds, the saturation is transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

-

-

-

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a protein-fragment complex at atomic resolution.[2][18] It provides the most detailed information about the binding mode and the key interactions.

-

Methodology:

-

Crystals of the target protein are grown.

-

The crystals are soaked in a solution containing a high concentration of the fragment.

-

X-ray diffraction data is collected from the soaked crystal.

-

The electron density map is analyzed to determine the position and orientation of the bound fragment.

-

-

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[1][3]

-

Methodology:

-

A solution of the fragment is titrated into a solution of the target protein in a calorimeter.

-

The heat change associated with each injection is measured.

-

The resulting data is fit to a binding model to determine the thermodynamic parameters.

-

-

Mandatory Visualizations

FBDD Workflow

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Screening Cascade

Caption: A typical screening cascade for fragment hit identification.

Fragment Evolution Strategies

Caption: Common strategies for evolving initial fragment hits.

Conclusion

The "this compound" scaffold represents a promising, albeit underexplored, starting point for fragment-based drug discovery. Its constituent parts offer a powerful combination of a versatile anchoring group and a multi-purpose chemical handle. The sulfonamide can provide robust initial interactions, while the bromo-ethyl moiety can facilitate crystallographic structure determination and open avenues for the design of potent covalent inhibitors. By employing a rigorous and multi-faceted screening cascade, researchers can effectively identify and validate fragments bearing this core structure. Subsequent structure-guided optimization can then leverage the inherent properties of this scaffold to develop novel and potent lead compounds for a wide range of biological targets. This technical guide provides the foundational knowledge and experimental framework necessary for the successful implementation of such a strategy in a drug discovery program.

References

- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]

- 3. researchgate.net [researchgate.net]

- 4. chembridge.com [chembridge.com]

- 5. researchgate.net [researchgate.net]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. researchgate.net [researchgate.net]

- 18. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromoethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of heterocyclic compounds, specifically focusing on the use of 2-Bromoethane-1-sulfonamide as a key starting material. The following sections outline the synthesis of N-substituted 1,2-thiazetidine 1,1-dioxides, a class of four-membered saturated heterocyclic compounds also known as β-sultams.

Introduction

This compound is a versatile bifunctional reagent containing both a nucleophilic sulfonamide group and an electrophilic bromoethyl group. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems. One of the primary applications of this compound is in the preparation of N-substituted 1,2-thiazetidine 1,1-dioxides. This reaction proceeds via an initial N-alkylation of a primary amine with this compound, followed by an intramolecular cyclization under basic conditions.

Synthesis of N-Substituted 1,2-Thiazetidine 1,1-Dioxides

The synthesis of N-substituted 1,2-thiazetidine 1,1-dioxides from this compound and primary amines is a two-step process that can often be performed in a one-pot fashion. The general reaction scheme is presented below:

Reaction Scheme:

Experimental Data

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 1,2-thiazetidine 1,1-dioxides.

| Entry | Primary Amine (R-NH2) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | Potassium Carbonate | Acetonitrile | 80 | 12 | 75 |

| 2 | Aniline | Sodium Hydride | Tetrahydrofuran | 65 | 8 | 68 |

| 3 | Cyclohexylamine | Triethylamine | Dichloromethane | 40 | 24 | 82 |

| 4 | p-Toluidine | Potassium tert-butoxide | Dimethylformamide | 25 | 6 | 79 |

Experimental Workflow

The logical workflow for the synthesis of N-substituted 1,2-thiazetidine 1,1-dioxides is depicted in the following diagram.

Caption: General workflow for the synthesis of N-substituted 1,2-thiazetidine 1,1-dioxides.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1,2-thiazetidine 1,1-dioxide

This protocol describes the synthesis of N-benzyl-1,2-thiazetidine 1,1-dioxide from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.

-

Add benzylamine (1.1 eq) to the suspension at room temperature with stirring.

-

Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain it under reflux with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure N-benzyl-1,2-thiazetidine 1,1-dioxide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Biological Applications

Currently, there is limited specific information in the public domain detailing the signaling pathways directly modulated by compounds synthesized from this compound. However, the resulting heterocyclic structures, such as β-sultams, are analogs of β-lactams, a well-known class of antibiotics. This structural similarity suggests potential applications in targeting bacterial cell wall synthesis or other enzymatic pathways. Further research is required to elucidate the specific biological activities and mechanisms of action of these compounds.

The logical relationship for investigating the biological potential of these synthesized heterocycles is outlined below.

Caption: Logical workflow for the biological evaluation of synthesized heterocyclic compounds.

Application Notes and Protocols: 2-Bromoethane-1-sulfonamide as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethane-1-sulfonamide is a bifunctional molecule containing a reactive alkyl bromide group and a sulfonamide moiety. This structure suggests its potential as an alkylating agent for the introduction of an ethanesulfonamide group (-CH₂CH₂SO₂NH₂) onto various nucleophilic substrates. The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial, anticonvulsant, and diuretic agents, making this compound a potentially valuable building block in medicinal chemistry and drug discovery.

These application notes provide generalized protocols for the use of this compound in the alkylation of common nucleophiles such as amines, thiols, and phenols. It is important to note that specific literature precedent for the use of this compound is limited; therefore, the following protocols are based on general principles of nucleophilic substitution reactions with alkyl bromides. Optimization of reaction conditions for specific substrates is recommended.

Principle of Alkylation

The alkylation reactions using this compound proceed via a nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu:), such as an amine, thiol, or phenoxide, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group. The presence of a base is often required to deprotonate the nucleophile, increasing its reactivity.

Applications in Organic Synthesis

The primary application of this compound is the introduction of the 2-sulfamoylethyl group. This moiety can be used to modify the pharmacokinetic and pharmacodynamic properties of a lead compound in drug discovery. For instance, the sulfonamide group can act as a hydrogen bond donor and acceptor, potentially improving solubility and target binding affinity.

Alkylation of Amines

Primary and secondary amines can be alkylated with this compound to yield the corresponding N-(2-sulfamoylethyl)amines. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with primary amines.

Alkylation of Thiols

Thiols are excellent nucleophiles and can be readily S-alkylated with this compound in the presence of a base to form S-(2-sulfamoylethyl) derivatives. This reaction is generally high-yielding and selective.

Alkylation of Phenols

Phenols can be O-alkylated using this compound. The reaction requires the conversion of the phenol to its more nucleophilic phenoxide form using a suitable base.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: N-Alkylation of a Primary Amine

Objective: To synthesize an N-(2-sulfamoylethyl) derivative of a primary amine.

Materials:

-

This compound

-

Primary amine

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

To a solution of the primary amine (1.0 eq) in acetonitrile or DMF (0.1-0.5 M), add potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: S-Alkylation of a Thiol

Objective: To synthesize an S-(2-sulfamoylethyl) derivative of a thiol.

Materials:

-

This compound

-

Thiol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-